3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-3-1-2-13(10-15)4-7-19(23)21-11-16(22)18-6-5-17(24-18)14-8-9-25-12-14/h1-3,5-6,8-10,12,16,22H,4,7,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHUDJQHBOIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of a phenyl ring to introduce the 3-chlorophenyl group. This is followed by the formation of the furan-thiophene moiety through a series of cyclization reactions. The final step involves the coupling of the hydroxyethyl group to the chlorophenyl-furan-thiophene intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
The compound exhibits a range of biological activities, making it a valuable candidate for research in various therapeutic areas.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized in the following table:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(3-chlorophenyl)-N-(2-hydroxy...) | 15.6 | Staphylococcus aureus |
| Amphotericin B | 0.5 | Cryptococcus neoformans |
| Chloramphenicol | 143 | Salmonella typhimurium |
These results indicate that while the compound shows promising activity against certain pathogens, it is less potent than established antimicrobials like amphotericin B.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably, a case study evaluated its cytotoxic effects on non-small cell lung cancer (NSCLC) cells:
- IC50 Value : 10 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways.
This finding aligns with other studies where similar compounds exhibited IC50 values ranging from 5 to 20 µM against various cancer types, indicating potential for further development in cancer therapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene-containing compounds has been extensively documented. The hydroxyl groups in the structure are believed to contribute significantly to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access and reducing inflammation markers in preclinical models.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Researchers evaluated the antimicrobial efficacy of the compound against various bacterial strains and found it effective against Staphylococcus aureus with an MIC of 15.6 µg/mL.
-
Cytotoxicity Evaluation :
- A study focused on the cytotoxic effects on NSCLC cells revealed that the compound induced apoptosis effectively, showcasing its potential as an anticancer agent.
-
Anti-inflammatory Mechanism Investigation :
- Investigations into the anti-inflammatory properties highlighted its ability to inhibit pro-inflammatory cytokines, suggesting mechanisms that could be leveraged for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Implications
A. Heterocyclic Variations
- Furan-Thiophene Hybrid (Target Compound) : Combines furan’s oxygen atom with thiophene’s sulfur, balancing electronic effects and lipophilicity. This hybrid is absent in analogs like (methoxyphenyl-furan) or (benzothiazole).
- Thiazole vs.
B. Substituent Effects
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s LogP is likely lower than ’s isobutylphenyl analog but higher than ’s methoxyphenyl derivative due to thiophene’s moderate hydrophobicity.
- Bioactivity : ’s thiazole-propanamide shows KPNB1 inhibition , suggesting that the target’s furan-thiophene system could similarly interact with cellular transport proteins . Benzothiazole derivatives () are often kinase inhibitors, highlighting the propanamide scaffold’s versatility .
Biological Activity
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide, also known by its CAS number 2034252-17-8, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 375.9 g/mol. The compound features a complex structure that includes a chlorophenyl group and a thiophen-furan moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034252-17-8 |
| Molecular Formula | C₁₉H₁₈ClNO₃S |
| Molecular Weight | 375.9 g/mol |
Biological Activity Overview
Research on the biological activity of this compound is limited; however, related compounds with similar structures have shown promising results in various studies. The following sections summarize findings from relevant literature.
Anti-inflammatory Activity
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in this area. For instance, compounds with thiophene and furan groups have been documented to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) and lipoxygenase pathways. While specific studies on this compound are scarce, it is hypothesized that it may share these properties due to its structural components.
Anticancer Potential
Compounds containing thiophene and furan moieties have been investigated for their anticancer activities. For example, derivatives of thiophene have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to apoptosis in cancer cells . Although direct studies on 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide are not available, the presence of similar functional groups suggests potential for inducing apoptosis in tumor cells.
Case Studies and Research Findings
- Inhibition of Apoptotic Pathways :
- Cyclooxygenase Inhibition :
- Cytotoxicity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
